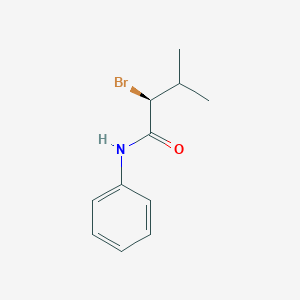
(2S)-2-Bromo-3-methyl-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Bromo-3-methyl-N-phenylbutanamide: is an organic compound with a chiral center, making it an enantiomerically pure substance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Bromo-3-methyl-N-phenylbutanamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes the bromination of 3-methylbutanoic acid, followed by the reaction with aniline to form the desired amide. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Bromo-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Reduction: LiAlH4 in anhydrous ether for amide reduction.
Oxidation: KMnO4 in acidic or basic medium for methyl group oxidation.
Major Products:
Substitution: Formation of (2S)-2-hydroxy-3-methyl-N-phenylbutanamide.
Reduction: Formation of (2S)-2-bromo-3-methyl-N-phenylbutanamine.
Oxidation: Formation of (2S)-2-bromo-3-carboxy-N-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-2-Bromo-3-methyl-N-phenylbutanamide is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the preparation of enantiomerically pure substances.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with desired biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-Bromo-3-methyl-N-phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amide group play crucial roles in its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-Bromo-3-methyl-N-phenylpropanamide
- (2S)-2-Chloro-3-methyl-N-phenylbutanamide
- (2S)-2-Bromo-3-ethyl-N-phenylbutanamide
Uniqueness: (2S)-2-Bromo-3-methyl-N-phenylbutanamide is unique due to its specific substitution pattern and chiral center, which can influence its reactivity and biological activity. Compared to similar compounds, the presence of the bromine atom and the specific configuration at the chiral center can result in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
920339-27-1 |
|---|---|
Molekularformel |
C11H14BrNO |
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
(2S)-2-bromo-3-methyl-N-phenylbutanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
UQQHXKRPBKQRLO-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1)Br |
Kanonische SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
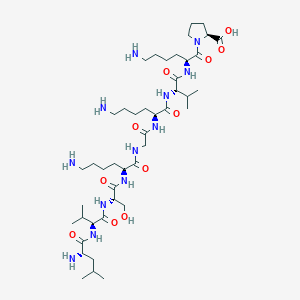
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)

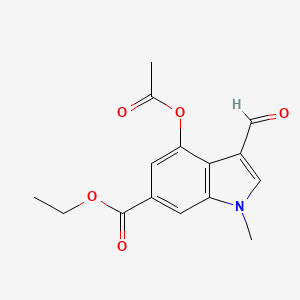
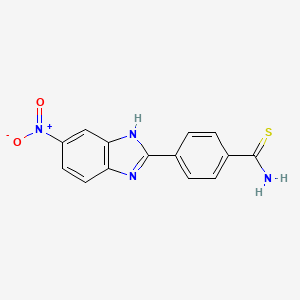
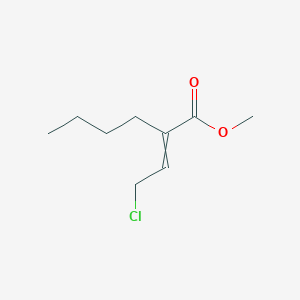
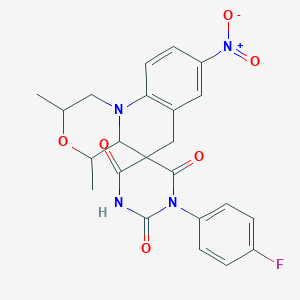
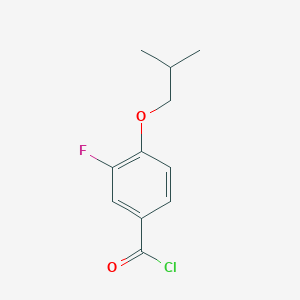
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)



